![molecular formula C12H9BF2O2 B14779592 (2,4'-Difluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14779592.png)
(2,4'-Difluoro-[1,1'-biphenyl]-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4’-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an organic substituent and two hydroxyl groups. This compound is particularly notable for its biphenyl structure, which consists of two benzene rings connected by a single bond, and the presence of two fluorine atoms at the 2 and 4’ positions. The boronic acid functional group is attached to the 4 position of one of the benzene rings. This compound is used extensively in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4’-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 2,4’-difluorobiphenyl, is brominated to introduce a bromine atom at the 4 position.
Lithiation: The brominated intermediate undergoes lithiation using a strong base such as n-butyllithium.
Borylation: The lithiated intermediate is then reacted with a boron-containing reagent, such as trimethyl borate, to introduce the boronic acid functional group.
Hydrolysis: The resulting boronate ester is hydrolyzed to yield (2,4’-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2,4’-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Oxidation: The boronic acid can be oxidized to form the corresponding phenol.
Reduction: Under certain conditions, the boronic acid can be reduced to form the corresponding borane.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Major Products Formed
Suzuki-Miyaura Coupling: The major product is a biphenyl derivative with a new carbon-carbon bond.
Oxidation: The major product is the corresponding phenol.
Reduction: The major product is the corresponding borane.
Aplicaciones Científicas De Investigación
(2,4’-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: It is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Boronic acids are being explored for their potential in drug development, particularly as enzyme inhibitors.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of (2,4’-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Transmetalation: The boronic acid reacts with the palladium catalyst to form a palladium-boron complex.
Oxidative Addition: The aryl or vinyl halide reacts with the palladium-boron complex to form a palladium-aryl complex.
Reductive Elimination: The palladium-aryl complex undergoes reductive elimination to form the new carbon-carbon bond and regenerate the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Similar structure but lacks the biphenyl and fluorine substituents.
2,4-Difluorophenylboronic Acid: Similar structure but lacks the biphenyl substituent.
4,4’-Difluorobiphenyl: Similar structure but lacks the boronic acid functional group.
Uniqueness
(2,4’-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid is unique due to the presence of both the biphenyl structure and the boronic acid functional group, which makes it highly versatile in organic synthesis. The fluorine atoms enhance its reactivity and stability, making it a valuable compound in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C12H9BF2O2 |
|---|---|
Peso molecular |
234.01 g/mol |
Nombre IUPAC |
[3-fluoro-4-(4-fluorophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H9BF2O2/c14-10-4-1-8(2-5-10)11-6-3-9(13(16)17)7-12(11)15/h1-7,16-17H |
Clave InChI |
WAGIQBGIMWYOPV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)C2=CC=C(C=C2)F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[3-(fluoromethyl)azetidin-1-yl]propan-1-ol](/img/structure/B14779531.png)
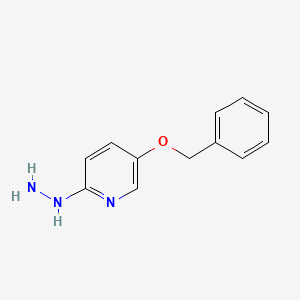
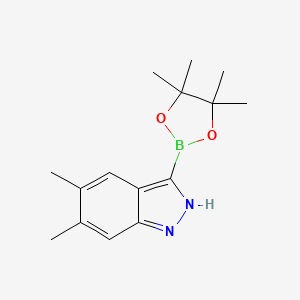
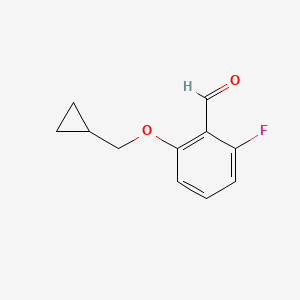
![2-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide](/img/structure/B14779554.png)
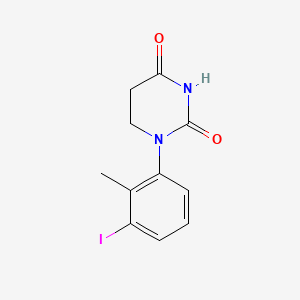

![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14779571.png)
![L-Leucine, N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-4-fluoro-, ethyl ester](/img/structure/B14779575.png)
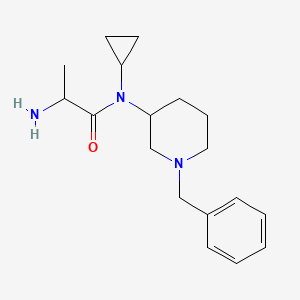

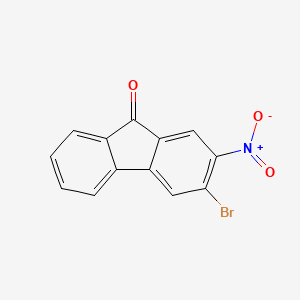
![(13S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(trideuteriomethyl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14779593.png)
